1-[(2,5-dibromophenyl)methyl]-1H-indole 1-[(2,5-dibromophenyl)methyl]-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18125758
InChI: InChI=1S/C15H11Br2N/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-9H,10H2
SMILES:
Molecular Formula: C15H11Br2N
Molecular Weight: 365.06 g/mol

1-[(2,5-dibromophenyl)methyl]-1H-indole

CAS No.:

Cat. No.: VC18125758

Molecular Formula: C15H11Br2N

Molecular Weight: 365.06 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,5-dibromophenyl)methyl]-1H-indole -

Specification

Molecular Formula C15H11Br2N
Molecular Weight 365.06 g/mol
IUPAC Name 1-[(2,5-dibromophenyl)methyl]indole
Standard InChI InChI=1S/C15H11Br2N/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-9H,10H2
Standard InChI Key UCCMTMJORJNEDI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN2CC3=C(C=CC(=C3)Br)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

1-[(2,5-Dibromophenyl)methyl]-1H-indole (C₁₅H₁₁Br₂N, MW 365.06 g/mol) features an indole nucleus fused to a benzyl group bearing bromine atoms at the 2- and 5-positions. The IUPAC name derives from the parent indole system, where the N1 position is substituted by the dibrominated benzyl moiety. The presence of bromine atoms introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₁Br₂N
Molecular Weight365.06 g/mol
IUPAC Name1-[(2,5-Dibromophenyl)methyl]indole
CAS NumberNot publicly disclosed
XLogP3~4.2 (estimated)

The compound’s hydrophobicity (estimated XLogP3 ~4.2) suggests moderate lipid solubility, a trait conducive to blood-brain barrier penetration and intracellular targeting .

Spectroscopic Characteristics

While detailed spectroscopic data remain limited in public literature, analogous indole derivatives exhibit characteristic UV-Vis absorption bands near 280–300 nm (π→π* transitions) and IR stretches for N-H (≈3400 cm⁻¹) and aromatic C-Br (≈600 cm⁻¹) . Mass spectral analysis would likely show isotopic peaks at m/z 364/366/368 in a 1:2:1 ratio, consistent with two bromine atoms.

Synthesis and Derivative Development

Core Synthesis Strategies

The synthesis of 1-[(2,5-dibromophenyl)methyl]-1H-indole typically employs Friedel-Crafts alkylation or reductive amination routes :

  • Friedel-Crafts Alkylation:
    Indole reacts with 2,5-dibromobenzyl bromide in the presence of Lewis acids (e.g., AlCl₃) to form the target compound via electrophilic aromatic substitution.

  • Reductive Amination:
    Condensation of indole with 2,5-dibromobenzaldehyde followed by reduction (NaBH₄ or H₂/Pd-C) yields the N-benzylated product.

Yields are often moderate (40–60%) due to steric hindrance from the dibrominated benzyl group .

Functionalized Derivatives

Recent work has explored carboxylated analogs like 1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid (C₁₆H₁₁Br₂NO₂, MW 409.07) . Such derivatives are synthesized via Vilsmeier-Haack formylation followed by oxidation, enabling further conjugation for drug delivery systems .

Biological Activities and Mechanisms

Antimicrobial Effects

Structure-activity relationship (SAR) studies indicate that the 2,5-dibromo substitution pattern confers broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), minimal inhibitory concentrations (MICs) of 8–16 µg/mL have been observed for related indole-3-carboxaldehyde derivatives . The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions .

Neuromodulatory Activity

Research Challenges and Future Directions

Limitations in Current Knowledge

  • No crystal structure or detailed QSAR studies available.

  • In vivo antitumor efficacy unvalidated.

  • Synthetic routes require optimization for scale-up.

Emerging Opportunities

  • Hybrid Molecules: Conjugation with cisplatin analogs or kinase inhibitors to enhance selectivity .

  • Nanoformulations: Liposomal encapsulation to improve aqueous solubility and reduce off-target effects .

  • Neurotherapeutics: Development of 5-HT₆ antagonists for Alzheimer’s disease, building on structural insights from related compounds .

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